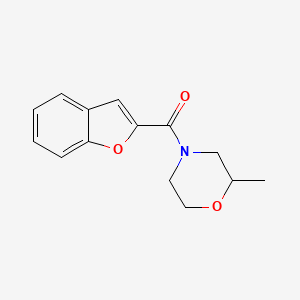![molecular formula C22H22N2O3 B7462189 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide](/img/structure/B7462189.png)
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide is a chemical compound that belongs to the class of amides. This compound has gained attention in the scientific community due to its potential applications in the field of medicine. The purpose of
Mécanisme D'action
The mechanism of action of 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide involves the inhibition of specific enzymes and pathways. In cancer research, this compound inhibits the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. In Alzheimer's disease research, this compound reduces oxidative stress and inflammation by inhibiting the activity of the enzyme cyclooxygenase-2. Inflammation research has also shown that this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application. In cancer research, this compound induces apoptosis in cancer cells, leading to cell death. In Alzheimer's disease research, this compound reduces oxidative stress and inflammation, leading to neuroprotection. Inflammation research has also shown that this compound reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide in lab experiments include its potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
For the research on 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide include further studies on its potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. Other areas of research may include the optimization of the synthesis method to improve the yield and purity of the compound, as well as the development of analogs with improved solubility and reduced toxicity. Additionally, further studies may be conducted to investigate the mechanism of action of this compound in different biological systems.
Méthodes De Synthèse
The synthesis method of 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide involves the reaction between 4-acetamidophenylboronic acid and 6-methoxy-2-naphthaldehyde in the presence of a palladium catalyst. The reaction takes place in a solvent mixture of ethanol and water at a temperature of 80°C. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation research has also shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15(25)24-20-8-4-16(5-9-20)12-22(26)23-14-17-3-6-19-13-21(27-2)10-7-18(19)11-17/h3-11,13H,12,14H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVFYEXXQRYVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

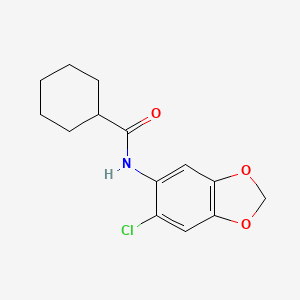
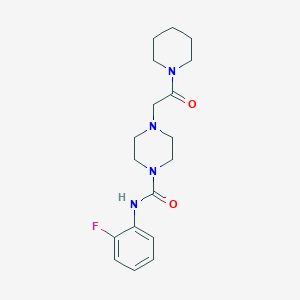
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
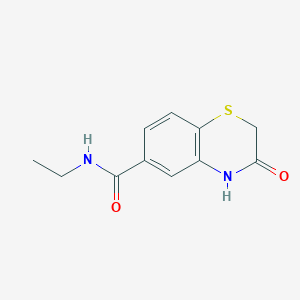
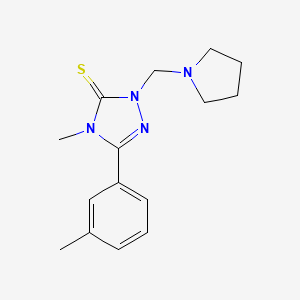
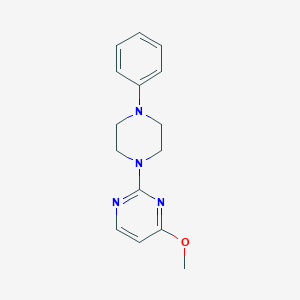
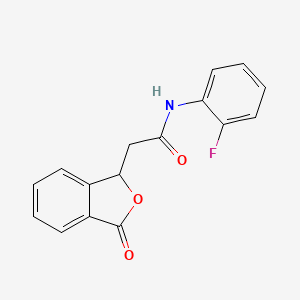
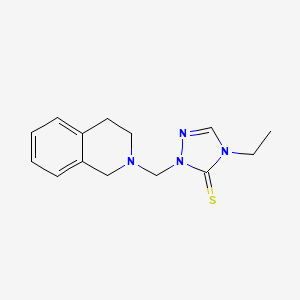
![N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B7462161.png)
![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
